

# Application Notes and Protocols for 3BP-3940 in Pancreatic Cancer Xenografts

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of **3BP-3940**, a potent Fibroblast Activation Protein (FAP) targeting peptide, in preclinical pancreatic cancer xenograft models. The information is intended to guide researchers in designing and executing experiments for diagnostic imaging and targeted radionuclide therapy. While specific preclinical data for **3BP-3940** is emerging, the protocols and data presented here are based on highly similar FAP-targeting molecules and established methodologies in the field.

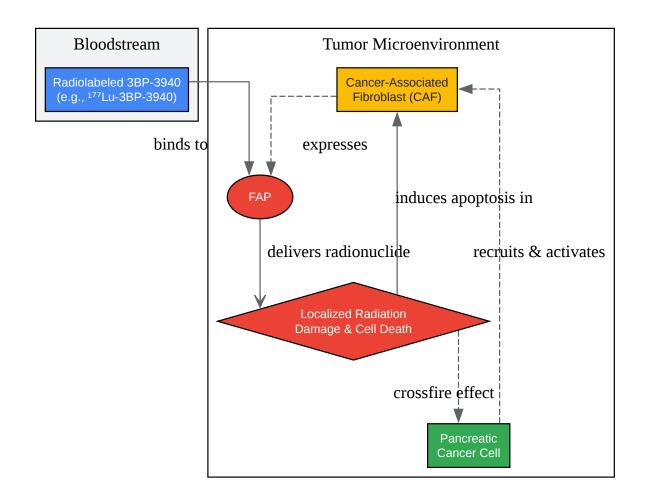
### Introduction

Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense desmoplastic stroma rich in cancer-associated fibroblasts (CAFs) that express high levels of Fibroblast Activation Protein (FAP).[1][2][3] This makes FAP an attractive target for both imaging and therapeutic interventions. **3BP-3940** is a peptide-based FAP inhibitor that can be chelated with radionuclides for theranostic applications.[4][5] When labeled with a diagnostic isotope such as Gallium-68 (<sup>68</sup>Ga), it allows for non-invasive tumor imaging via Positron Emission Tomography (PET). When labeled with a therapeutic isotope like Lutetium-177 (<sup>177</sup>Lu), it delivers targeted radiation to the tumor microenvironment, offering a promising therapeutic strategy.

## **Principle of Action**



**3BP-3940** targets FAP, a membrane-bound protease with limited expression in normal adult tissues but high expression in the tumor microenvironment of many solid cancers.[4][5] In pancreatic cancer, FAP is predominantly expressed on CAFs. By targeting these cells, radiolabeled **3BP-3940** can deliver a diagnostic or therapeutic payload directly to the tumor stroma, thereby enabling visualization of the tumor or inducing localized cytotoxicity.



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**Caption:** Mechanism of FAP-targeted radionuclide therapy.

# **Quantitative Data Summary**

The following tables summarize preclinical data from studies using FAP-targeting radiopharmaceuticals in pancreatic cancer xenograft models. These values provide a reference for expected biodistribution and therapeutic efficacy.



Table 1: Biodistribution of FAP-Targeting Radiotracers in Pancreatic Cancer Xenograft Models

Radiotracer	Mouse Model	Tumor Type	Time Post- Injection	Tumor Uptake (%ID/g)	Reference
<sup>64</sup> Cu-FAPI-04	Nude	PANC-1	2 h	0.23 ± 0.07	[1]
<sup>64</sup> Cu-FAPI-04	Nude	MIA PaCa-2	2 h	0.17 ± 0.03	[1]
<sup>177</sup> Lu-FAPI-46	Nude	PANC-1	3 h	~2.5	[6][7]
<sup>225</sup> Ac-FAPI-04	Nude	PANC-1	3 h	~3.0	[2][8]
<sup>68</sup> Ga-FAP- 2286	Nude	HEK-FAP	0.5 h	9.8	[9]
<sup>111</sup> In-FAP- 2286	Nude	HEK-FAP	1 h	11.1	[9]

%ID/g: percentage of injected dose per gram of tissue.

Table 2: Therapeutic Efficacy of FAP-Targeting Radiopharmaceuticals



Radiotracer	Mouse Model	Tumor Type	Treatment Dose	Outcome	Reference
<sup>225</sup> Ac-FAPI-04	Nude	PANC-1	10 kBq	Significant tumor growth suppression	[2][8]
<sup>177</sup> Lu-FAPI-46	Nude	PANC-1	3, 10, 30 MBq	Dose- dependent tumor suppressive effects	[6][7]
<sup>177</sup> Lu-FAP- 2286	Nude	HEK-FAP	Not specified	Statistically significant difference in mean tumor volume vs. control	[9]

# **Experimental Protocols**

# Protocol 1: Establishment of Pancreatic Cancer Xenografts

This protocol describes the subcutaneous implantation of pancreatic cancer cells to generate tumor xenografts in immunocompromised mice.

#### Materials:

- Pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2)
- Culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Matrigel®
- Immunocompromised mice (e.g., nude, NOD/SCID), 6-8 weeks old



- Syringes and needles (27-30 gauge)
- Calipers

#### Procedure:

- Culture pancreatic cancer cells to ~80% confluency.
- Harvest cells using trypsin and wash with PBS.
- Resuspend cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10<sup>8</sup> cells/mL.
- · Anesthetize the mouse.
- Subcutaneously inject 100  $\mu$ L of the cell suspension (1 x 10<sup>7</sup> cells) into the flank of the mouse.[2][8]
- Monitor the mice for tumor growth.
- Measure tumor volume regularly using calipers (Volume = (width² x length) / 2).
- Initiate imaging or therapy studies when tumors reach a volume of 100-200 mm<sup>3</sup>.

## Protocol 2: In Vivo Imaging with <sup>68</sup>Ga-labeled 3BP-3940

This protocol outlines the procedure for PET imaging of pancreatic cancer xenografts using <sup>68</sup>Ga-labeled **3BP-3940**.

#### Materials:

- <sup>68</sup>Ga-labeled **3BP-3940** (prepared according to established radiolabeling protocols)
- Tumor-bearing mice
- Anesthesia (e.g., isoflurane)
- PET/CT scanner



#### Procedure:

- Anesthetize the tumor-bearing mouse.
- Intravenously inject ~5-10 MBq of <sup>68</sup>Ga-labeled **3BP-3940** via the tail vein.[1]
- Allow for radiotracer distribution, typically 60 minutes.[4]
- Position the mouse in the PET/CT scanner.
- Acquire static or dynamic PET images, followed by a CT scan for anatomical reference.
- Reconstruct and analyze the images to determine tumor uptake and biodistribution.

# Protocol 3: Radionuclide Therapy with <sup>177</sup>Lu-labeled 3BP-3940

This protocol details a therapeutic efficacy study using <sup>177</sup>Lu-labeled **3BP-3940** in a pancreatic cancer xenograft model.

#### Materials:

- 177Lu-labeled 3BP-3940
- Tumor-bearing mice randomized into treatment and control groups
- Calipers
- Scale for body weight measurement

#### Procedure:

- Once tumors reach the desired size, randomize mice into a control group (vehicle) and treatment groups (different doses of <sup>177</sup>Lu-labeled 3BP-3940).
- Administer a single intravenous injection of <sup>177</sup>Lu-labeled 3BP-3940 (e.g., 3, 10, 30 MBq) or vehicle.[6][7]

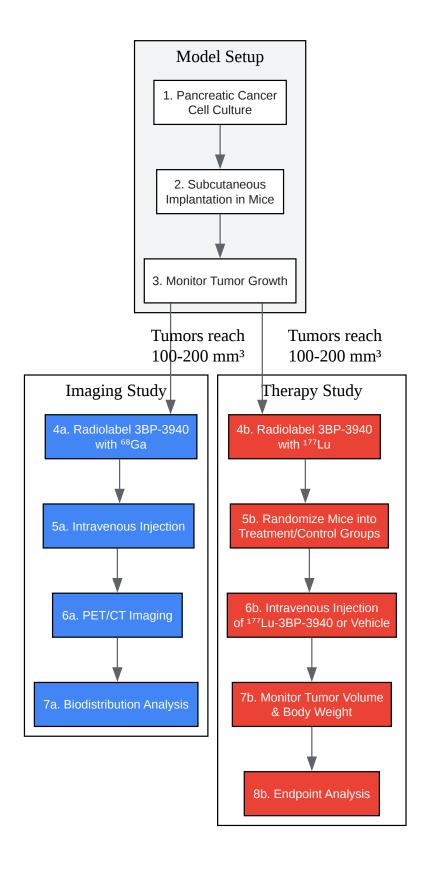
### Methodological & Application





- Monitor tumor growth by caliper measurements 2-3 times per week.
- Measure mouse body weight regularly as an indicator of toxicity.
- Continue monitoring until tumors in the control group reach a predetermined endpoint or for a specified duration.
- At the end of the study, euthanize the mice and excise tumors and organs for further analysis (e.g., biodistribution, histology).





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Caption: Preclinical experimental workflow.



## **Concluding Remarks**

The use of **3BP-3940** in pancreatic cancer xenograft models represents a promising avenue for advancing both diagnostic and therapeutic strategies against this challenging disease. The protocols and data provided herein, based on analogous FAP-targeting agents, offer a solid foundation for researchers to explore the potential of **3BP-3940**. Careful adherence to these methodologies will be crucial for obtaining reproducible and clinically translatable results.

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